molecular formula C17H14INO3 B5325577 methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate

methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate

Cat. No. B5325577
M. Wt: 407.20 g/mol
InChI Key: SIPWMMYQAMLGJU-RVDMUPIBSA-N
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Description

Methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate, also known as MIPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MIPO is a synthetic derivative of chalcone, a natural compound found in many plants, which has been reported to possess several biological activities.

Scientific Research Applications

Methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been reported to exhibit potent cytotoxic activity against various human cancer cell lines, including breast, colon, and lung cancer. This compound has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
In neuroprotection, this compound has been reported to possess antioxidant and anti-inflammatory properties, which can protect neurons from oxidative stress and inflammation-induced damage. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In anti-inflammatory therapy, this compound has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the expression of cyclooxygenase-2 and inducible nitric oxide synthase. This compound has also been shown to alleviate pain and inflammation in animal models of arthritis and colitis.

Mechanism of Action

The mechanism of action of methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate is not fully understood, but it is believed to involve multiple pathways. This compound has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to DNA damage and apoptosis. This compound has also been shown to activate the p53 pathway, a tumor suppressor pathway that regulates cell cycle arrest and apoptosis. Additionally, this compound has been reported to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects, including cytotoxicity, apoptosis induction, anti-angiogenic activity, anti-inflammatory activity, and neuroprotection. This compound has also been shown to modulate the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

Methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate has several advantages for lab experiments, including its relatively simple synthesis method, high yield, and potent biological activities. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Therefore, appropriate safety precautions should be taken when handling this compound, and its solubility should be optimized for specific experimental conditions.

Future Directions

Methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate has great potential for further research and development in various fields. Some future directions for this compound research include:
1. Optimization of this compound synthesis method to improve yield and purity.
2. Investigation of this compound's potential as a chemotherapeutic agent for various types of cancer.
3. Elucidation of this compound's mechanism of action and identification of its molecular targets.
4. Development of this compound-based drug delivery systems for targeted therapy.
5. Evaluation of this compound's potential as a neuroprotective agent for neurodegenerative diseases.
6. Investigation of this compound's potential as an anti-inflammatory agent for various inflammatory diseases.
In conclusion, this compound is a promising chemical compound with potent biological activities and potential applications in various fields. Further research and development of this compound can lead to the discovery of novel therapeutic agents for cancer, neurodegenerative diseases, and inflammatory diseases.

Synthesis Methods

Methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate can be synthesized through a multi-step process involving the condensation of 4-iodoacetophenone with benzaldehyde, followed by the reaction with methyl acetoacetate and ammonium acetate. The final product is obtained through the hydrolysis of the ester group. The synthesis of this compound has been reported to be relatively simple and efficient, with yields ranging from 40% to 80%.

properties

IUPAC Name

methyl (E)-2-(4-iodoanilino)-4-oxo-4-phenylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14INO3/c1-22-17(21)15(19-14-9-7-13(18)8-10-14)11-16(20)12-5-3-2-4-6-12/h2-11,19H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPWMMYQAMLGJU-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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